molecular formula C17H15ClN4O2 B2988137 1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1020976-86-6

1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2988137
CAS RN: 1020976-86-6
M. Wt: 342.78
InChI Key: ZIMAZBGSKUVIJW-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea” is a complex organic molecule. It contains a benzyl group, which is a phenyl group (a six-membered carbon ring) attached to a CH2 group . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also has a urea group (NH2-CO-NH2), a chloro group (Cl), and a methyl group (CH3).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzyl group would likely contribute to the overall stability of the molecule, while the pyrimidine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific information on this compound, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Chemical Synthesis and Reactions

This compound plays a significant role in chemical synthesis, particularly in the formation of cyclic compounds and heterocycles, which are foundational in developing pharmaceuticals and agrochemicals. For instance, reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives demonstrate the compound's utility in synthesizing N,N′-disubstituted ureas, which can further cyclize to form various heterocyclic compounds (Altural & Kollenz, 1990). Similarly, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases the compound's potential in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994).

Biological Activities

The compound has been explored for its potential in antimicrobial and anticancer applications. A study on the synthesis, antimicrobial, and anticancer activities of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles reveals significant biological activity, indicating its relevance in developing new therapeutic agents (El-Sawy et al., 2013). Furthermore, the synthesis and evaluation of antioxidant activity of some derivatives highlight its potential in addressing oxidative stress-related conditions (George et al., 2010).

Environmental and Agricultural Applications

In environmental and agricultural contexts, the degradation of chlorimuron-ethyl by Aspergillus niger indicates the compound's role in bioremediation and the management of herbicide contamination (Sharma, Banerjee, & Choudhury, 2012). This application is crucial for mitigating the environmental impact of agricultural chemicals and promoting sustainable farming practices.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug action. Without specific research on this compound, it’s impossible to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific research on this compound, it’s impossible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, studying its potential biological activity, and assessing its safety and hazards. This could lead to a better understanding of the compound and potentially the development of new applications .

properties

IUPAC Name

1-benzyl-3-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-15(16(23)22-10-13(18)7-8-14(22)20-11)21-17(24)19-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMAZBGSKUVIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

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